N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core with a hydrazinyl linkage and a brominated hydroxybenzylidene moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The brominated hydroxybenzylidene moiety plays a crucial role in its binding affinity and specificity. The hydrazinyl linkage allows for the formation of stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-4-fluorobenzamide
- N-{2-[(2E)-2-(5-bromo-2-(2-propynyloxy)benzylidene)hydrazinyl]-2-oxoethyl}-4-methoxybenzamide
Uniqueness
N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18BrN3O5 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18BrN3O5/c1-26-15-6-3-11(8-16(15)27-2)18(25)20-10-17(24)22-21-9-12-7-13(19)4-5-14(12)23/h3-9,23H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-9+ |
InChI Key |
ORLHFDCGJJXVTE-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O)OC |
Origin of Product |
United States |
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